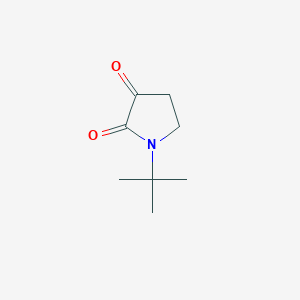

1-Tert-butylpyrrolidine-2,3-dione

Description

Significance of Pyrrolidine-2,3-dione (B1313883) Ring Systems in Synthetic Chemistry

The pyrrolidine-2,3-dione scaffold is of persistent interest as a key intermediate in the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.net These structures form the backbone of many biologically active compounds, including pyrrolidine (B122466) alkaloids and various medicinal agents. researchgate.nettandfonline.com The versatility of the dione (B5365651) system allows for further chemical modifications, making it a strategic starting point for developing novel compounds. For instance, derivatives of this scaffold have been investigated as potential candidates for anti-inflammatory and antitumor drugs. researchgate.net Furthermore, the pyrrolidine-2,3-dione core is integral to the synthesis of bioactive 2-pyrrolidinone (B116388) compounds. researchgate.net Its ability to participate in various chemical transformations enables the construction of complex molecular frameworks, highlighting its importance in drug discovery and medicinal chemistry. nih.govrsc.org

Overview of Dione-Containing Heterocycles in Organic Synthesis

Dione-containing heterocycles, in general, are powerful tools in organic synthesis. The presence of two carbonyl groups within a cyclic structure provides multiple reactive sites for building molecular complexity. For example, cyclohexane-1,3-diones are crucial precursors for a variety of natural products and pharmaceuticals. researchgate.net Similarly, indan-1,3-dione is a versatile building block used to generate a large variety of fused heterocyclic systems, many of which exhibit promising biological activities. researchgate.net These dione systems often serve as precursors for condensation reactions, cycloadditions, and multicomponent reactions, leading to the efficient synthesis of diverse carbo- and heterocyclic structures. researchgate.netresearchgate.net The reactivity of these scaffolds underscores their broad applicability in creating libraries of compounds for chemical and biological screening.

Historical Context of 1-Substituted Pyrrolidine-2,3-dione Synthesis

The synthesis of 1-substituted pyrrolidine-2,3-diones has evolved significantly over time. Early methods often involved multi-step sequences. One classical approach involved the condensation of oxalic esters with esters of N-substituted β-aminopropionic acids. scilit.com However, modern synthetic chemistry has seen a shift towards more efficient and environmentally friendly methods. A prominent and widely adopted strategy is the one-pot, three-component reaction. nih.gov This approach typically involves the reaction of an amine, an aldehyde, and a β-ketoester (like a phenyl pyruvic ester derivative) under mild conditions to yield the desired 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives in a single step. nih.govnih.govrsc.org This methodology offers significant advantages in terms of operational simplicity and the ability to rapidly generate diverse libraries of these valuable heterocyclic compounds. nih.gov

Structure

3D Structure

Properties

CAS No. |

7510-23-8 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-tert-butylpyrrolidine-2,3-dione |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)9-5-4-6(10)7(9)11/h4-5H2,1-3H3 |

InChI Key |

PFJWFXQMXJEMQS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1CCC(=O)C1=O |

Canonical SMILES |

CC(C)(C)N1CCC(=O)C1=O |

Other CAS No. |

7510-23-8 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tert Butylpyrrolidine 2,3 Dione

Classical Synthetic Routes to Pyrrolidine-2,3-dione (B1313883) Frameworks

The construction of the pyrrolidine-2,3-dione core has been approached through various classical synthetic strategies. These methods often involve the formation of the heterocyclic ring through cyclization reactions of appropriately functionalized acyclic precursors.

Acid-Catalyzed Cyclization and Decarboxylation Approaches

Historically, the synthesis of pyrrolidine-2,3-diones has been achieved through methods that involve intramolecular condensation reactions. One such approach is the acid-catalyzed cyclization of precursors like N-substituted amino acids or their ester derivatives with α-keto acids or esters. This is often followed by a decarboxylation step to yield the desired dione (B5365651). While effective for certain substrates, these methods can sometimes require harsh reaction conditions and may not be suitable for sensitive functional groups.

Multi-Component Reaction Strategies

A more contemporary and efficient approach to the pyrrolidine-2,3-dione framework is through multi-component reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. This strategy is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.gov

A common MCR for the synthesis of pyrrolidine-2,3-diones involves the condensation of an amine, an aldehyde, and a pyruvate (B1213749) derivative. nih.govresearchgate.net This one-pot, three-component reaction has been successfully employed to produce a library of substituted pyrrolidine-2,3-diones. nih.govuitm.edu.my The general mechanism involves the initial formation of an enamine from the pyruvate and the amine, which then reacts with the aldehyde. Subsequent cyclization and dehydration lead to the formation of the pyrrolidine-2,3-dione ring. The versatility of this method allows for the introduction of various substituents on the nitrogen atom and at other positions of the heterocyclic ring by simply changing the starting components.

Targeted Synthesis of 1-Tert-butylpyrrolidine-2,3-dione

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in peer-reviewed literature, a targeted synthesis can be proposed based on the well-established multi-component reaction strategy.

Precursor Synthesis and Optimization

The key precursors for the proposed synthesis of this compound via a multi-component reaction would be:

Tert-butylamine (B42293): This commercially available primary amine would serve as the source of the N-tert-butyl group.

An appropriate aldehyde: The choice of aldehyde will determine the substituent at the 5-position of the pyrrolidine (B122466) ring. For an unsubstituted 5-position, formaldehyde (B43269) could be used.

A pyruvate derivative: Ethyl pyruvate or a similar ester is a common choice for this reaction.

No significant precursor synthesis is required as these starting materials are readily available. Optimization would primarily focus on the purity of these reagents.

Reaction Condition Optimization for Cyclization

Based on general procedures for the synthesis of N-substituted pyrrolidine-2,3-diones, the following reaction conditions could be optimized for the cyclization to form this compound:

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents such as dioxane, toluene, or dichloromethane (B109758) are commonly used to facilitate the reaction and precipitation of the product. | To avoid interference with the reaction intermediates. |

| Temperature | The reaction is often carried out at elevated temperatures, typically ranging from 50 to 110 °C. | To drive the reaction towards completion. |

| Catalyst | The reaction is typically self-catalyzed by the amine or can be promoted by the addition of a catalytic amount of a weak acid. | To facilitate the imine formation and subsequent cyclization steps. |

| Reaction Time | Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the temperature. | To ensure complete conversion to the desired product. |

A plausible reaction scheme for the targeted synthesis of this compound is depicted below:

Scheme 1: Proposed multi-component synthesis of this compound.

In this proposed synthesis, tert-butylamine would react with ethyl pyruvate and formaldehyde in a suitable solvent, likely with heating, to yield 1-Tert-butyl-5-methyl-pyrrolidine-2,3-dione, assuming formaldehyde introduces a methyl group at the 5-position after reaction and cyclization. The progress of the reaction could be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification would likely be achieved through filtration and washing of the precipitated product or by column chromatography.

Emerging Synthetic Techniques for Pyrrolidine-2,3-diones

The field of organic synthesis is constantly evolving, and new methods applicable to the synthesis of pyrrolidine-2,3-diones are emerging. These techniques often focus on improving efficiency, stereoselectivity, and the environmental impact of the synthesis.

One such emerging area is the use of biocatalysis . Enzymes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. While not yet specifically reported for this compound, biocatalytic methods have been explored for the synthesis of other functionalized pyrrolidinone derivatives.

Another area of development is the use of flow chemistry . Conducting reactions in continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. The multi-component synthesis of pyrrolidine-2,3-diones is well-suited for adaptation to flow chemistry.

Finally, the development of novel catalytic systems , including organocatalysts and transition-metal catalysts, continues to provide new avenues for the synthesis of complex heterocyclic scaffolds like pyrrolidine-2,3-diones with high levels of control over their stereochemistry. nih.gov

Organocatalytic Methods in Pyrrolidine-2,3-dione Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including pyrrolidine-2,3-diones. These methods often rely on the use of small organic molecules as catalysts, which can promote reactions with high enantioselectivity and diastereoselectivity.

A significant organocatalytic approach for the synthesis of substituted pyrrolidine-2,3-diones is the Michael addition. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of this compound synthesis, a key intermediate would be a 4-ylidene-1-tert-butylpyrrolidine-2,3-dione.

One notable study reports an organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. beilstein-journals.org While this study does not exclusively use a 1-tert-butyl substituted pyrrolidine-2,3-dione, it demonstrates the principle with various N-substituted analogs. For instance, the reaction of a 4-benzylidenepyrrolidine-2,3-dione with an α-nitroketone, catalyzed by a bifunctional thiourea (B124793) catalyst, proceeds with good yield and enantioselectivity. beilstein-journals.org A similar reaction involving a 4-tert-butylbenzylidene-substituted pyrrolidine-2,3-dione also afforded the corresponding product with good enantioselectivity, highlighting the tolerance of the reaction to bulky substituents on the arylidene group. beilstein-journals.org

The general scheme for this type of reaction is as follows:

Scheme 1: Organocatalytic Asymmetric Michael/Acyl Transfer Reaction

A 4-arylidenepyrrolidine-2,3-dione reacts with an α-nitroketone in the presence of a bifunctional thiourea organocatalyst to yield a highly functionalized pyrrolidine-2,3-dione derivative.

The following table summarizes representative results from the study, showcasing the effectiveness of the organocatalytic approach.

| Entry | Arylidene Substituent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 4-Methylbenzylidene | 10 | 83 | 72 |

| 2 | 4-tert-Butylbenzylidene | 10 | 85 | 74 |

| 3 | 4-Fluorobenzylidene | 10 | 88 | 86 |

| 4 | 2,4-Difluorobenzylidene | 10 | 75 | 68 |

| 5 | 3,5-Dimethoxybenzylidene | 10 | 80 | 72 |

| Data sourced from an organocatalytic asymmetric Michael/acyl transfer reaction study. beilstein-journals.org |

Advanced Cycloaddition Reactions for Dione Ring Formation

Advanced cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a highly efficient strategy for the construction of the pyrrolidine ring system. These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, leading to the formation of a five-membered ring in a single step with the potential to create multiple stereocenters.

For the synthesis of this compound, a key strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. Azomethine ylides are versatile 1,3-dipoles that can be generated in situ from various precursors, such as α-amino acids. nih.govnih.gov The reaction of an N-tert-butyl substituted azomethine ylide with a dipolarophile containing a dione moiety or a precursor thereof would lead to the desired this compound scaffold.

A highly relevant approach is the diastereoselective synthesis of densely substituted pyrrolidines via a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. nih.gov The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of the cycloaddition. Although this specific example leads to a sulfinylated product, it demonstrates the feasibility of incorporating a tert-butyl-containing group and achieving high diastereoselectivity in the formation of the pyrrolidine ring. The reaction is often catalyzed by a silver salt, such as silver carbonate (Ag₂CO₃), and proceeds with high regio- and diastereoselectivity. nih.gov

Scheme 2: Diastereoselective [3+2] Cycloaddition Reaction

A chiral N-tert-butanesulfinylazadiene reacts with an in situ generated azomethine ylide in the presence of a silver catalyst to produce a highly substituted pyrrolidine with excellent diastereoselectivity. nih.gov

The table below presents data from a study on the diastereoselective synthesis of pyrrolidines using this methodology, illustrating the high levels of stereocontrol achievable.

| Entry | Azadienes Substituent (R¹) | Azomethine Ylide Substituent (R²) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | Methyl | Ag₂CO₃ | 75 | >95:5 |

| 2 | 4-Chlorophenyl | Methyl | Ag₂CO₃ | 78 | >95:5 |

| 3 | 4-Methylphenyl | Ethyl | Ag₂CO₃ | 72 | 90:10 |

| 4 | 2-Naphthyl | Methyl | Ag₂CO₃ | 65 | >95:5 |

| Data sourced from a study on diastereoselective [3+2] cycloaddition reactions. nih.gov |

The development of these synthetic methodologies provides a robust framework for the synthesis of this compound and its derivatives. The organocatalytic and cycloaddition strategies offer complementary advantages in terms of substrate scope, efficiency, and stereochemical control, paving the way for the exploration of this compound class in various scientific domains.

Chemical Reactivity and Transformation of 1 Tert Butylpyrrolidine 2,3 Dione

Electrophilic and Nucleophilic Reactions of the Dione (B5365651) Moiety

The dione moiety of the pyrrolidine (B122466) ring is the primary center of reactivity. The C3-carbonyl group, being a ketone adjacent to an amide, is highly electrophilic. This facilitates nucleophilic additions, which are a cornerstone of its chemistry.

Nucleophilic Addition to C3-Carbonyl: The C3-ketone readily undergoes condensation reactions with amine nucleophiles. For instance, reactions with primary amines typically occur at this position to yield the corresponding enamine product. researchgate.net Studies on related 1,4,5-trisubstituted pyrrolidine-2,3-diones show that they react with aliphatic amines to form 4-(1-amino)ethylidene-pyrrolidine-2,3-dione derivatives. These products exist predominantly in the enamine form, often stabilized by an intramolecular hydrogen bond.

Enolate Reactivity: The protons on the C4 position are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then participate in various bond-forming reactions. While specific alkylation studies on the 1-tert-butyl derivative are not extensively documented, the principle is demonstrated in related systems where the enolate of a 3-hydroxy-pyrrol-2-one undergoes O-allylation.

The pyrrolidine-2,3-dione (B1313883) core shares structural similarities with isatins, which are known for a wide range of nucleophilic addition reactions at the C3 carbonyl, suggesting a broad potential for similar reactivity.

Carbonyl Group Transformations

The two carbonyl groups—the C2-amide and the C3-ketone—can be selectively transformed, although the C3-ketone is generally more reactive towards nucleophiles.

Reduction: While specific reduction protocols for 1-tert-butylpyrrolidine-2,3-dione are not widely reported, general methods for ketone and amide reduction can be applied. Strong reducing agents like lithium aluminum hydride (LiAlH4) would be expected to reduce both the ketone and the amide, potentially leading to the corresponding aminoalcohol. In related cyclic nitrones, LiAlH4 has been used to reduce both the nitrone and ester functionalities. nih.gov Selective reduction of the C3-ketone to a hydroxyl group could likely be achieved using milder hydride reagents like sodium borohydride, yielding a 3-hydroxypyrrolidin-2-one derivative.

Olefinations: The C3-ketone should be susceptible to olefination reactions. For example, the Wittig reaction, which converts ketones into alkenes, could be employed to introduce an exocyclic double bond at the C3 position. organic-chemistry.orgmasterorganicchemistry.com While not demonstrated specifically on this substrate, related syntheses of pyrrolidin-2-ones have utilized intramolecular Staudinger-aza-Wittig reactions. nih.gov

Organometallic Additions: The addition of organometallic reagents, such as Grignard reagents (RMgBr), to the C3-ketone is expected to produce tertiary alcohols. mnstate.edu The reaction would involve the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic C3-carbonyl carbon. mnstate.edu

N-Substituent Modifications and Reactivity

The N-tert-butyl group is a defining feature of the molecule, exerting significant electronic and steric influence.

Steric Influence: The tert-butyl group is a bulky and sterically demanding substituent. researchgate.netchemrxiv.org Its presence hinders the approach of reagents to the pyrrolidine ring, which can dictate the stereochemical outcome of reactions. nih.gov For instance, in additions to the ring, reagents will preferentially attack from the face opposite to existing bulky substituents, a common strategy for achieving diastereoselectivity. The introduction of a bulky tert-butyl group can make certain conformations unfavorable, thereby simplifying the resulting product mixture. nih.gov

Electronic Influence: As an electron-donating alkyl group, the tert-butyl substituent influences the electronic properties of the amide nitrogen. Compared to N-aryl or N-acyl substituents, which can withdraw electron density, the tert-butyl group maintains a higher electron density on the amide nitrogen, affecting the reactivity of the C2-carbonyl group.

Chemical Stability: Direct chemical modification of the tert-butyl group itself is challenging due to the high bond dissociation energy of its C-H bonds and is not a common transformation pathway. researchgate.net Its primary role is that of a stable and sterically influential director.

Ring-Opening and Ring-Closing Transformations

The pyrrolidine-2,3-dione ring can be both constructed via cyclization and opened to yield functionalized acyclic molecules.

Ring-Opening Reactions: A notable transformation is the oxidative ring-opening of substituted pyrrolidine-2,3-diones. For example, 4-allylpyrrolidine-2,3-diones, when treated with reagents like sodium hydroxide (B78521) and hydrogen peroxide, undergo cleavage to furnish novel β-amino acids. researchgate.net

Ring-Closing Reactions: The synthesis of the pyrrolidine-2,3-dione scaffold is itself a ring-closing process. One-pot, three-component reactions involving an amine (e.g., tert-butylamine), an aldehyde, and a pyruvate (B1213749) derivative are effective methods for its construction. nih.gov Furthermore, substituted pyrrolidine-2,3-diones can serve as platforms for further annulations. For instance, a derivative containing two suitably positioned alkene side chains can undergo ring-closing metathesis (RCM) to construct a new, larger ring fused to the pyrrolidinone core.

Table 1: Ring Transformation Reactions of Pyrrolidine-2,3-dione Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidative Ring-Opening | 1 M NaOH, 30% H₂O₂ | β-Amino Acids | researchgate.net |

| Ring-Closing Metathesis | Grubbs' Catalyst | Fused Polycyclic Scaffolds |

Stereoselective Transformations

The development of stereoselective reactions involving the pyrrolidine-2,3-dione core is crucial for accessing chiral, biologically active molecules.

Asymmetric catalysis has been successfully applied to control the stereochemistry in the synthesis of pyrrolidine-2,3-dione derivatives.

Biocatalysis: Laccase enzymes have been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. A laccase from Myceliophthora thermophila catalyzed the oxidation of catechols to ortho-quinones, which then underwent a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to generate all-carbon quaternary stereocenters in moderate to good yields. researchgate.net

Transition Metal Catalysis: Palladium catalysts with chiral ligands are effective in stereoselective transformations. A notable example is the Tsuji–Trost allylation of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones using a palladium catalyst with a chiral BINAP ligand. This reaction proceeds rapidly at low temperatures to form 4-allylpyrrolidine-2,3-diones with a quaternary stereocenter in high yield and diastereoselectivity.

Table 2: Chiral Catalyst Applications in Pyrrolidine-2,3-dione Synthesis

| Catalyst System | Reaction Type | Outcome | Reference |

|---|---|---|---|

| Laccase (Novozym 51003) | Oxidation / 1,4-Addition | Stereoselective formation of quaternary stereocenters (42-91% yield) | researchgate.net |

When a stereocenter is already present in the pyrrolidine ring, it can direct the formation of subsequent stereocenters.

A prime example is the Claisen rearrangement of 3-(allyloxy)-1,5-dihydro-2H-pyrrol-2-ones. When these precursors are heated, they undergo a thermal rearrangement to form 4-allylpyrrolidine-2,3-diones. This reaction proceeds in a highly diastereoselective manner, yielding only one observed diastereomer. The stereochemical outcome is dictated by the existing substituent at the C5 position, which forces the allyl group to approach from the sterically less hindered face of the molecule. This provides a reliable method for establishing an all-carbon quaternary stereocenter at the C4 position with predictable relative stereochemistry. researchgate.net

Mechanistic Investigations of Formation Reactions

The synthesis of pyrrolidine-2,3-diones can be achieved through various routes, and understanding the underlying mechanisms is key to optimizing reaction conditions and yields.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways for the formation of pyrrolidine-2,3-dione derivatives. For instance, the reaction between a 3-pyrroline-2-one (B142641) and an aliphatic amine, such as methylamine (B109427), has been proposed to proceed through a specific pathway with the main product being formed via the lowest Gibbs free energy of activation (ΔG#) path. beilstein-journals.orgbeilstein-journals.org This has been modeled in both the gas phase and in an ethanol (B145695) solvent model. beilstein-journals.orgbeilstein-journals.org

One-pot syntheses of pyrrolidine-2,3-dione derivatives from nitromethane (B149229) and coumarin (B35378) have been studied, revealing a multi-step process that includes a Michael addition, a Nef-type rearrangement (migration of an oxygen atom), and finally, cyclization to form the pyrrolidine ring. rsc.org The energy barriers for each of these steps have been calculated, with the deprotonated nitromethane addition to coumarin having a relatively low energy barrier. rsc.org

The formation of 1,5-disubstituted 4-acetyl-3-hydroxy-3-pyrrolin-2-ones, which are precursors to some pyrrolidine-2,3-diones, is thought to begin with an acid-catalyzed condensation of an aromatic aldehyde and an amine to form an imine intermediate. beilstein-journals.orgbeilstein-journals.org This is followed by protonation to an iminium species, which is then attacked by an enol derivative of a β-keto ester. beilstein-journals.orgbeilstein-journals.org

Transition state analysis provides a deeper understanding of the kinetics of a reaction by identifying the highest energy point along the reaction coordinate. In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, DFT calculations have been used to analyze the transition states of the proposed reaction mechanism. beilstein-journals.orgbeilstein-journals.org These calculations have shown that the main product is formed favorably by following the potential energy surface (PES) via the pathway with the lowest activation energy. beilstein-journals.orgbeilstein-journals.org

For the one-pot synthesis of pyrrolidinedione derivatives from nitromethane and coumarin, the energy barrier for the proton transfer from the methylene (B1212753) to the nitro group in the nitromethyl group is significantly high. rsc.org The subsequent oxygen atom migration within the nitromethyl group, a key step, has been shown to have a lower energy barrier when assisted by a water molecule. rsc.org The final cyclization step has a very low energy barrier, but the necessary tautomerization of the nitrosohydroxymethyl group has a considerable energy barrier. rsc.org

| Reaction Step | Calculated Energy Barrier (kJ mol⁻¹) |

| Deprotonated nitromethane addition to coumarin | 21.7 rsc.org |

| Proton transfer from methylene to nitro group | 197.8 rsc.org |

| Oxygen atom migration (water-assisted) | 142.4 rsc.org |

| Tautomerization of nitrosohydroxymethyl group | 178.4 rsc.org |

| Cyclization | 11.9 rsc.org |

Mechanistic Studies of Chemical Transformations

Once formed, this compound and its derivatives can undergo various chemical transformations. Mechanistic studies of these reactions are essential for predicting products and developing new synthetic methodologies.

The reactions of pyrrolidine-2,3-dione derivatives often involve nucleophilic attack at the C3-carbonyl group. For example, the reaction with amines typically leads to the formation of enamine products. researchgate.net However, unexpected reaction pathways have been observed. For instance, the reaction of certain 4-(1-amino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones with methylamine resulted in a reversible transimination reaction, yielding 4-(1-methylamino)ethylidene derivatives instead of the expected C3-substituted products. researchgate.net This highlights the complexity of the reactivity of these systems.

The synthesis of novel spirocyclic compounds, such as 2-oxa-7-azaspiro[4.4]nonanediones, has been achieved from pyrrolidine-2,3-diones, with the pyrrolidinedione ring remaining intact and forming one of the two rings of the spiro system. researchgate.net The proposed mechanism for this transformation has also been discussed in the literature. researchgate.net

While many reactions of pyrrolidine-2,3-diones proceed through ionic mechanisms, the involvement of radical pathways is also possible, particularly in oxidation reactions. For instance, allylic oxidations catalyzed by dirhodium(II) caprolactamate with tert-butyl hydroperoxide (TBHP) are proposed to proceed via a tert-butylperoxy radical. nih.gov This radical is a selective reagent for hydrogen atom abstraction. nih.gov The resulting allylic radical can then be trapped by the tert-butylperoxy radical to form a mixed peroxide. nih.gov The existence of an allylic radical intermediate is supported by experiments where optically pure starting materials lead to racemic products. nih.gov

The synthesis of pyrroline (B1223166) N-oxides, which can be precursors to pyrrolidine nitroxides, involves the reductive cyclization of aliphatic γ-nitroketones. nih.gov These nitroxides are stable radicals and their formation and reactions are of significant interest.

Kinetic vs. Thermodynamic Control in Pyrrolidine-2,3-dione Synthesis

The concept of kinetic versus thermodynamic control is crucial in understanding the product distribution in reactions where multiple products can be formed. wikipedia.orgmasterorganicchemistry.com A reaction is under kinetic control when the product that is formed fastest predominates, which occurs at lower temperatures and shorter reaction times. wikipedia.orgyoutube.comyoutube.com In contrast, a reaction is under thermodynamic control when the most stable product is the major product, which is favored at higher temperatures and longer reaction times, allowing for equilibrium to be established. wikipedia.orgyoutube.comyoutube.com

In the context of pyrrolidine-2,3-dione synthesis, DFT calculations have indicated that for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. beilstein-journals.orgbeilstein-journals.org This implies that the reaction pathway with the lowest activation energy barrier is the determining factor for the observed product distribution, rather than the relative stability of the final products. beilstein-journals.orgbeilstein-journals.org

| Control Type | Favored Conditions | Predominant Product |

| Kinetic Control | Low temperature, short reaction time wikipedia.orgyoutube.com | Product formed fastest (lowest activation energy) wikipedia.orgyoutube.com |

| Thermodynamic Control | High temperature, long reaction time wikipedia.orgyoutube.com | Most stable product wikipedia.orgyoutube.com |

The selective functionalization of related macrocyclic complexes has also been shown to be under kinetic control, influenced by the conformations of pendant groups and the steric and electronic properties of the reagents. rsc.org This highlights the general importance of understanding these principles in the synthesis of complex molecules.

Conclusion

1-tert-butylpyrrolidine-2,3-dione is a valuable heterocyclic compound rooted in the synthetically significant pyrrolidine-2,3-dione (B1313883) scaffold. Its efficient synthesis, typically via multicomponent reactions, and the versatile reactivity of its dione (B5365651) core make it an important intermediate for organic chemists. Its application in constructing more elaborate molecules, including spirocyclic and fused heterocyclic systems, underscores its utility in the ongoing search for novel compounds with potential applications in medicine and materials science.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT has become a primary method for investigating the electronic structure and energetics of molecules. It offers a balance between computational cost and accuracy, making it ideal for studying reaction pathways and molecular properties of pyrrolidine-2,3-dione (B1313883) systems.

DFT calculations have been successfully used to map the potential energy surface for the synthesis of pyrrolidine-2,3-dione derivatives. nih.gov A key study explored the reaction mechanism between a 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and methylamine (B109427), which yields a 4-(1-methylamino)ethylene-1,5-diphenylpyrrolidine-2,3-dione. nih.gov

The calculations revealed a detailed reaction pathway, and the Gibbs free energy of activation (ΔG‡) was determined for each step. It was found that the formation of the main product is highly favorable, proceeding through the pathway with the lowest activation barrier. nih.gov This suggests that for the formation of these pyrrolidine-2,3-dione derivatives, kinetic selectivity plays a more crucial role than thermodynamic selectivity. nih.gov

Table 1: Calculated Gibbs Free Energy of Activation for a Pyrrolidine-2,3-dione Synthesis Pathway Data derived from computational studies on related derivatives.

| Reaction Step | Phase | ΔG‡ (kcal/mol) |

| Step 1 | Gas Phase | Lowest Pathway |

| Step 2 | Gas Phase | Lowest Pathway |

| Step 1 | Ethanol (B145695) | Lowest Pathway |

| Step 2 | Ethanol | Lowest Pathway |

This table illustrates that the reaction proceeds favorably along the path with the minimum energy barrier in both gaseous and solvent phases, based on DFT calculations. nih.gov

Pyrrolidine-2,3-diones can exist in different tautomeric forms. Computational studies on 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives show that they predominantly exist in a stable enamine form. nih.gov This stability is attributed to the formation of an intramolecular hydrogen bond. nih.gov

The precursors to these compounds, specifically 4-acetyl-3-hydroxy-3-pyrroline-2-ones, also exhibit tautomerism. DFT calculations have shown that the energy difference between their tautomeric forms is slight, which accounts for their easy interconversion. nih.gov The choice of solvent can also influence the observed tautomer, as seen in NMR studies where the solvent DMSO, a hydrogen-bond acceptor, affects the equilibrium. nih.gov

The three-dimensional structure of the pyrrolidine (B122466) ring is critical to its function. Conformational analysis of substituted pyrrolidines is often performed using a combination of DFT calculations and experimental NMR data. researchgate.net For N-acyl-pyrrolidines, the substituent on the nitrogen atom can drive other substituents into specific axial or equatorial orientations, thereby restricting the ring's possible conformations. researchgate.net

In the synthesis of pyrrolidine-2,3-dione derivatives, DFT calculations have demonstrated that the stereochemical outcome is dictated by kinetic control rather than thermodynamic control. nih.gov This means the product that is formed faster is the major product, even if it is not the most thermodynamically stable one. This insight is crucial for designing synthetic routes to obtain specific stereoisomers.

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulations provide a dynamic picture of intramolecular interactions and the influence of the surrounding environment on the molecule's behavior.

The solvent environment can dramatically influence reaction rates and outcomes. Computational models, such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) theory, are used to simulate these effects. nih.govyoutube.com

For the synthesis of pyrrolidine-2,3-dione derivatives, DFT calculations were performed in both the gas phase and an ethanol solvent model. nih.gov The results indicated that the reaction mechanism leading to the primary product follows the lowest energy pathway in both environments, underscoring the intrinsic favorability of this reaction channel. nih.gov Experimentally, it was also noted that ethanol is a highly effective solvent for the synthesis of these compounds. nih.gov This aligns with computational findings that polar solvents can stabilize transition states and influence reaction energetics. nih.gov

Scientific Data Unvailable for 1-Tert-butylpyrrolidine-2,3-dione

Following a comprehensive search of available scientific literature and spectral databases, it has been determined that detailed experimental data for the chemical compound This compound is not publicly available. Repeated and targeted inquiries for its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F), High-Resolution Mass Spectrometry (HRMS) data, fragmentation patterns, and X-ray crystallographic structure have yielded no specific results for this particular molecule.

While information exists for structurally related compounds, such as various substituted pyrrolidine-2,3-diones and isomers like 1-tert-butylpyrrolidine-2,4-dione, this information is not directly applicable to the specified compound. Scientific accuracy necessitates that an analysis of this compound be based on its own unique and experimentally determined data.

The creation of a detailed and accurate scientific article as requested is therefore not possible at this time due to the absence of the foundational research findings. The required data tables for NMR and mass spectrometry, as well as a discussion of its specific structural features, cannot be generated without access to the relevant experimental results.

Further research and synthesis of this compound, followed by its thorough spectroscopic and crystallographic analysis, would be required to provide the necessary data to fulfill the requested article outline.

Advanced Spectroscopic and Structural Analysis of 1 Tert Butylpyrrolidine 2,3 Dione and Its Derivatives

X-ray Crystallography

Solid-State Structural Determination of Analogues

The precise determination of the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is fundamental to understanding the structure-property relationships of chemical compounds. For analogues of 1-tert-butylpyrrolidine-2,3-dione, this technique has provided invaluable information on their molecular geometry and conformation.

While a comprehensive library of crystal structures for direct derivatives of this compound is still emerging, analysis of structurally related compounds provides significant insights. For instance, the crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, a compound featuring the N-tert-butyl pyrrolidinone moiety, has been determined. nih.govnih.govnih.govresearchgate.net The asymmetric unit of this compound contains two symmetry-independent molecules, which primarily differ in the conformation of the tert-butyl groups. nih.gov The five-membered pyrrolinone ring is essentially planar, a feature that is often influenced by the nature of the substituents. nih.gov

In another relevant example, the solid-state structure of 1-(3-Pyridyl)pyrrolidine-2,5-dione, an analogue where the tert-butyl group is replaced by a pyridyl group and the dione (B5365651) functionality is at the 2- and 5-positions, has been elucidated. The dihedral angle between the pyridine (B92270) and the pyrrolidine (B122466) rings is 64.58 (12)°. researchgate.net The crystallographic data for this analogue is presented in the table below.

Crystallographic Data for 1-(3-Pyridyl)pyrrolidine-2,5-dione

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.137 (8) |

| b (Å) | 10.838 (6) |

| c (Å) | 6.831 (4) |

| V (ų) | 898.6 (9) |

| Z | 4 |

Data sourced from reference researchgate.net

The synthesis of various N-substituted pyrrolidine-2,4-diones has also been reported, with the structures of the products confirmed by X-ray crystallography, indicating the feasibility of obtaining single crystals for this class of compounds. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular forces. These interactions are crucial as they influence the physical properties of the solid, such as melting point, solubility, and stability.

For 1-(3-Pyridyl)pyrrolidine-2,5-dione, the crystal packing is stabilized by weak C—H···π-electron ring interactions. researchgate.net Specifically, a hydrogen atom from the pyrrolidine ring interacts with the π-system of the pyridine ring of an adjacent molecule. This type of interaction is a common feature in the crystal engineering of aromatic compounds.

The study of intermolecular interactions is not limited to hydrogen bonds. For instance, in the crystal structure of (Z)-3-allyl-5-(4-chlorobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, a related heterocyclic system, molecules are linked by π–π stacking interactions, forming inversion dimers. The centroid–centroid separation in these dimers is 3.600 (15) Å. Such stacking interactions are vital in the organization of planar aromatic and heteroaromatic molecules in the solid state.

A detailed analysis of the intermolecular contacts can be performed using Hirshfeld surface analysis. For example, in the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the H···H, H···C, N···H, and Br···H contacts are the most dominant. mdpi.com This type of analysis provides a quantitative measure of the different intermolecular interactions present in the crystal.

The table below lists the compounds mentioned in this article.

Synthesis and Study of Derivatives and Analogues of 1 Tert Butylpyrrolidine 2,3 Dione

Structural Diversity through N-Substitution

The general synthesis for N-substituted pyrrolidine-2,3-diones can be achieved through a one-pot, three-component reaction. nih.gov This typically involves reacting a primary amine (R¹NH₂), such as tert-butylamine (B42293), with an aldehyde and a pyruvate (B1213749) derivative in a suitable solvent system. nih.gov For instance, a mixture of the chosen amine and an aldehyde in dry dioxane can be stirred, followed by the addition of an acid catalyst and a pyruvate, to yield the desired N-substituted pyrrolidine-2,3-dione (B1313883). nih.gov

Research has shown that N-aryl substitutions can lead to compounds with inhibitory activity against biological targets like Pseudomonas aeruginosa PBP3. nih.gov In other studies, it was established that for certain pyrrolidine-2,3-diones, further optimization of the N-substituent was necessary to enhance aqueous solubility and improve antimicrobial potency. nih.gov The introduction of linkers containing additional heteroatoms at the N-1 position has been shown to be critical for imparting antimicrobial activity. nih.gov

| N-Substituent (R¹) Examples | Significance/Application | Reference |

| Aryl groups | PBP3 Inhibition | nih.gov |

| Linkers with heteroatoms | Improved antimicrobial activity and solubility | nih.gov |

| Alkyl chains with diamines | Formation of monomers and dimers | nih.gov |

Functionalization at C-4 and C-5 Positions

Further diversification of the pyrrolidine-2,3-dione scaffold is commonly achieved by introducing various substituents at the C-4 and C-5 positions of the heterocyclic ring.

A robust method for creating 1,4,5-trisubstituted pyrrolidine-2,3-diones involves a two-step process starting from a three-component reaction. beilstein-journals.orgjst-ud.vn Initially, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones are prepared through the condensation of an aromatic aldehyde, an amine (like aniline), and ethyl 2,4-dioxovalerate. beilstein-journals.orgnih.gov

These 3-pyrroline-2-one (B142641) intermediates are then reacted with aliphatic amines in a solvent such as ethanol (B145695). beilstein-journals.org The reaction occurs at the carbonyl group of the acetyl moiety at the C-4 position, leading to the formation of 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives. beilstein-journals.orgnih.gov These products are stabilized by an intramolecular hydrogen bond and exist predominantly in the enamine tautomeric form. beilstein-journals.org Theoretical calculations have shown that this reaction pathway is kinetically and thermodynamically favored. beilstein-journals.orgnih.gov For example, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one has been successfully reacted with methylamine (B109427) and 4-methoxybenzylamine (B45378) to yield the corresponding 1,4,5-trisubstituted products. jst-ud.vn

| Starting Materials | Reaction | Product | Reference |

| Aromatic aldehyde, Aniline, Ethyl 2,4-dioxovalerate | Three-component condensation | 4-Acetyl-3-hydroxy-3-pyrroline-2-one | beilstein-journals.orgnih.gov |

| 4-Acetyl-3-hydroxy-3-pyrroline-2-one, Aliphatic amine | Reaction with amine in ethanol | 1,4,5-Trisubstituted pyrrolidine-2,3-dione | beilstein-journals.orgjst-ud.vn |

The introduction of acyl groups is a key functionalization strategy. While not directly on a pyrrolidine-2,3-dione, the synthesis of 3-acyltetramic acids (pyrrolidine-2,4-diones) provides a relevant and illustrative example of acyl group introduction on a related scaffold. acs.orgnih.gov These compounds form the substructure of several bioactive natural products. acs.orgnih.gov

A common synthetic route involves the O-acylation of tetramic acids with carboxylic acids, which is then followed by an acyl migration. acs.orgnih.gov This sequence is typically mediated by coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.orgnih.gov The outcome of the reaction is highly sensitive to the nature of the substituent on the nitrogen atom, the carboxylic acid used, and the quantity of DMAP. acs.orgnih.gov For instance, using a catalytic amount (0.1 equivalents) of DMAP tends to yield the O-acyl tetramic acid, which can subsequently be rearranged to the 3-acyl product by treatment with excess DMAP. acs.orgnih.gov Conversely, using a larger amount (1.3 equivalents) of DMAP from the start can lead directly to the 3-acyltetramic acid via an induced acyl migration. acs.orgnih.gov Solid-phase synthesis methods have also been developed to generate combinatorial libraries of 3-acyltetramic acid derivatives. thieme-connect.com

Exploration of Related Pyrrolidine-2,x-dione Scaffolds (e.g., Pyrrolidine-2,5-diones)

The pyrrolidine-2,5-dione (succinimide) core is another important related scaffold that has been extensively studied in medicinal chemistry. nih.govresearchgate.net These derivatives have found applications as anticonvulsant, anti-inflammatory, and antitumor agents. nih.govebi.ac.ukacs.orgnih.gov

The synthesis of 1,3-disubstituted pyrrolidine-2,5-diones can be achieved via the cyclocondensation of dicarboxylic acids with appropriately substituted amines at high temperatures. nih.gov Structure-activity relationship studies on these compounds have revealed that anticonvulsant activity is strongly influenced by the substituents at the C-3 position of the pyrrolidine-2,5-dione ring. nih.gov For anti-inflammatory applications, N-substituted pyrrolidine-2,5-diones have been synthesized by the Michael addition of ketones to N-substituted maleimides, yielding compounds that act as multitarget inhibitors of enzymes like cyclooxygenase (COX) and 5-lipoxygenase. ebi.ac.uk More recently, pyrrolidine-2,5-dione derivatives have been designed as inhibitors of tumor necrosis factor α (TNF-α), a key target in autoimmune diseases. acs.orgnih.gov

| Scaffold | Synthesis Method | Biological Activity | Reference |

| Pyrrolidine-2,5-dione | Cyclocondensation of dicarboxylic acids and amines | Anticonvulsant | nih.gov |

| Pyrrolidine-2,5-dione | Michael addition of ketones to N-substituted maleimides | Anti-inflammatory (COX/LOX inhibition) | ebi.ac.uk |

| Pyrrolidine-2,5-dione | Structure-based design | TNF-α inhibition | acs.orgnih.gov |

Dimeric Pyrrolidine-2,3-dione Architectures

In addition to monomeric compounds, dimeric structures based on the pyrrolidine-2,3-dione scaffold have been synthesized and investigated. These architectures involve linking two pyrrolidine-2,3-dione units together, often via a diamine linker attached to the N-1 positions of both rings. nih.gov

The synthesis of these dimers can occur concurrently with the synthesis of the corresponding monomers, although often in lower yields. nih.gov A focused synthetic strategy allows for the creation of libraries of these dimeric scaffolds. nih.gov Studies comparing the antimicrobial activity of monomers and their corresponding dimers have revealed that dimerization can have a significant impact on potency. For example, while dimers connected by simple n-alkyl diamine linkers did not show improved antimicrobial activity, a dimer featuring a trans-1,4-cyclohexyldiamine linker exhibited very potent activity against MSSA strains and significant antibiofilm capabilities. nih.gov This highlights that the nature of the linker is a critical determinant of the biological activity of the dimeric scaffold. nih.gov

Applications of 1 Tert Butylpyrrolidine 2,3 Dione Scaffold in Complex Organic Synthesis

Role as Versatile Building Blocks

The 1-tert-butylpyrrolidine-2,3-dione scaffold serves as a highly versatile building block in organic synthesis due to the presence of multiple reactive sites. The vicinal dicarbonyl functionality at the 2- and 3-positions, the enolizable proton at the 4-position, and the tertiary butyl group on the nitrogen atom all contribute to its diverse reactivity. This allows for a wide array of chemical transformations, enabling the introduction of various substituents and the construction of more complex molecules. researchgate.net

The condensation reaction at the C-3 position of the pyrrolidine-2,3-dione (B1313883) ring with nucleophiles, particularly amines, is a well-established method for generating enamine products. researchgate.net This reactivity has been exploited in the synthesis of a variety of substituted pyrrolidine (B122466) derivatives. For instance, the reaction of 1,4,5-trisubstituted pyrrolidine-2,3-diones with aliphatic amines leads to the formation of stable enamine derivatives. researchgate.net

Furthermore, the pyrrolidine-2,3-dione scaffold can undergo reactions that maintain the core ring structure while introducing new functionalities. This adaptability makes it an important intermediate for synthesizing nitrogen-containing heterocycles with potential biological and pharmacological significance. researchgate.net The development of stereoselective synthetic methods, including biocatalytic approaches, has further expanded the utility of this scaffold, allowing for the creation of highly functionalized and chiral pyrrolidine-2,3-diones. researchgate.net

The versatility of the this compound scaffold is also evident in its use in multicomponent reactions. A one-pot, three-component reaction protocol has been successfully employed to synthesize a library of pyrrolidine-2,3-dione derivatives. nih.gov This strategy allows for the rapid generation of molecular diversity from simple starting materials.

Table 1: Examples of Reactions Utilizing the Pyrrolidine-2,3-dione Scaffold

| Reaction Type | Reactants | Product Type | Reference |

| Condensation | Pyrrolidine-2,3-diones, Amines | Enamine derivatives | researchgate.net |

| Multicomponent Reaction | Amine, Aldehyde, p-Bromophenyl pyruvate (B1213749) | 3-Hydroxy-pyrrolidine-2,3-diones | nih.gov |

| Cyclization | Intramolecular reactions of substituted pyrrolidinones | Fused heterocyclic systems | aalto.fi |

Precursors for Pyrrolo[3,4-b]indoles and Other Fused Heterocycles

The pyrrolidine-2,3-dione core is a valuable precursor for the synthesis of various fused heterocyclic systems, including the medicinally important pyrrolo[3,4-b]indole (B14762832) ring system. While direct synthesis from this compound is a subject of ongoing research, the inherent reactivity of the dione (B5365651) system provides a clear pathway for such transformations. The general strategy involves the creation of an indole (B1671886) ring fused to the pyrrolidine-2,3-dione core.

One potential synthetic route involves the functionalization of the pyrrolidine-2,3-dione at the 4- and 5-positions to introduce substituents that can participate in a subsequent cyclization to form the indole ring. Another approach could involve the reaction of a suitably substituted o-aminophenyl derivative with the this compound, leading to a condensation and subsequent cyclization to form the desired pyrrolo[3,4-b]indole.

The synthesis of related fused systems, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, has been successfully achieved through post-Ugi modification strategies, highlighting the utility of related scaffolds in constructing complex polycyclic structures. nih.govrsc.org These methods demonstrate the potential for developing similar strategies starting from this compound to access a variety of fused heterocycles. The construction of the pyrrolo[3,4-b]indole ring system has also been accomplished via 1,3-dipolar cycloaddition reactions and from 3-nitroindoles, indicating multiple synthetic avenues that could potentially be adapted to utilize the this compound scaffold. researchgate.netrsc.org

Scaffold for Generating Chemical Libraries

The this compound scaffold has proven to be an excellent platform for the generation of chemical libraries for high-throughput screening and drug discovery programs. nih.govrsc.org Its synthetic tractability allows for the systematic modification of the core structure at multiple positions, leading to a diverse set of analogues with a wide range of physicochemical properties.

A notable application is in the development of novel antimicrobial agents. A library of over 25 monomeric and dimeric pyrrolidine-2,3-dione scaffolds was synthesized and evaluated for their efficacy against S. aureus biofilms. nih.govrsc.org These studies revealed that the nature of the substituents on the pyrrolidine-2,3-dione core significantly influences the antimicrobial and antibiofilm activities.

Similarly, the pyrrolidine-2,3-dione scaffold was utilized to create a focused library of small molecules to identify novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. nih.gov Through a one-pot three-component reaction, a series of analogues were synthesized, leading to the discovery of compounds with significant inhibitory activity. nih.gov These findings underscore the value of the this compound scaffold in generating libraries for the discovery of new therapeutic agents.

Table 2: Examples of Chemical Libraries Based on the Pyrrolidine-2,3-dione Scaffold

| Library Focus | Synthesis Strategy | Key Findings | Reference |

| Antimicrobial Agents | Multicomponent reactions to generate monomeric and dimeric scaffolds | Identification of compounds with potent activity against S. aureus biofilms | nih.govrsc.org |

| PBP3 Inhibitors | One-pot three-component reaction | Discovery of novel, non-β-lactam inhibitors of P. aeruginosa PBP3 | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of pyrrolidine-2,3-diones, including the 1-tert-butyl derivative, often results in chiral centers. The development of novel stereoselective synthetic methods is crucial for isolating specific enantiomers or diastereomers, which can exhibit distinct biological activities. Future research will likely focus on refining existing methods and discovering new catalytic systems to achieve high levels of stereocontrol.

Promising approaches that warrant further investigation include:

Biocatalysis : The use of enzymes, such as laccases, has shown promise in the stereoselective synthesis of functionalized pyrrolidine-2,3-diones. rsc.orgresearchgate.net Future work could involve screening for or engineering enzymes that are highly selective for substrates leading to 1-tert-butylpyrrolidine-2,3-dione, enabling synthesis under mild and environmentally friendly conditions. rsc.org

Asymmetric Organocatalysis : Organocatalysts offer a metal-free alternative for enantioselective synthesis. Developing organocatalytic routes, potentially involving proline derivatives or other chiral amines, could provide a powerful tool for constructing the chiral pyrrolidine (B122466) ring with high enantiomeric excess.

Transition-Metal Catalysis : Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, have been effectively used to create quaternary stereocenters in pyrrolidine-2,3-dione (B1313883) systems. acs.orgnih.gov Future efforts could focus on designing new chiral ligands for transition metals to control the stereochemical outcome of reactions forming the this compound core.

Multi-component Reactions : Facile, one-pot, three-component reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones. acs.orgnih.govnih.govacs.org Optimizing these reactions for stereocontrol, perhaps through the use of chiral auxiliaries or catalysts, could provide efficient, gram-scale access to specific stereoisomers of this compound and its derivatives. nih.govnih.gov

| Methodology | Key Features | Potential for this compound | Reference |

|---|---|---|---|

| Biocatalysis (e.g., Laccase) | Mild reaction conditions; high stereoselectivity; environmentally friendly. | Development of enzymes specific for N-tert-butyl substrates to produce enantiopure compounds. | rsc.org |

| Claisen Rearrangement | Follows a three-component cyclization/allylation; creates densely functionalized products with all-carbon quaternary stereocenters. | Adaptation to control the diastereoselectivity based on the bulky tert-butyl group. | acs.orgnih.gov |

| Pd-catalyzed Tsuji–Trost Allylation | Rapid formation of quaternary stereocenters under mild conditions (e.g., 0 °C). | Design of chiral palladium complexes to induce asymmetry in the synthesis of this compound analogs. | acs.orgnih.gov |

Application of Machine Learning and AI in Retrosynthesis and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. arxiv.org These computational tools can analyze vast datasets of chemical reactions to predict synthetic pathways and design novel molecules with desired properties.

Future applications in the context of this compound include:

AI-Powered Retrosynthesis : Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a complex task. rsc.org AI models, particularly transformer-based architectures, can be trained on reaction databases to propose viable and efficient synthetic routes to this compound and its derivatives, potentially uncovering novel and more efficient pathways. arxiv.orgchemrxiv.org

Generative Molecular Design : AI can be used to generate novel chemical structures that have a high probability of possessing specific biological activities. chemrxiv.org By using this compound as a seed structure, generative models could design new analogs with optimized properties, such as enhanced potency or improved metabolic stability. chemrxiv.org

Reaction Yield Prediction : ML models can be trained to predict the yield of chemical reactions under various conditions. researchgate.net This could significantly reduce the experimental effort required to optimize the synthesis of this compound by identifying the most promising reaction parameters before entering the lab.

| AI/ML Application | Description | Future Goal for this compound | Reference |

|---|---|---|---|

| Retrosynthesis Prediction | Utilizes models (e.g., sequence-to-sequence, transformers) to predict precursors for a target molecule. chemrxiv.org | To identify the most efficient and cost-effective synthetic routes from readily available starting materials. | arxiv.orgrsc.org |

| Generative Design | Generates novel molecular structures based on a learned chemical space, conditioned on desired properties. | To design novel analogs with potentially superior biological activity or physicochemical properties. | chemrxiv.org |

| Yield Prediction | Trains algorithms on reaction data to forecast the yield, saving time and resources. researchgate.net | To accelerate the optimization of synthetic protocols by computationally screening reaction conditions. | researchgate.net |

Green Chemistry Approaches for Pyrrolidine-2,3-dione Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on the synthesis of this compound should prioritize the development of more sustainable methods.

Key areas for advancement are:

Use of Greener Solvents : Research has shown that solvents can dramatically affect reaction yield and environmental impact. For some pyrrolidine-2,3-dione syntheses, ethanol (B145695) has proven superior to glacial acetic acid. nih.gov Future studies should explore a wider range of green solvents, including water, supercritical fluids, and bio-based solvents, for the synthesis of this compound.

Atom Economy : One-pot, multi-component reactions are inherently more atom-economical as they reduce the number of synthetic steps and purification processes, thereby minimizing waste. nih.govnih.gov Further development of such reactions for the pyrrolidine-2,3-dione scaffold is a key green chemistry goal.

Renewable Feedstocks : A long-term goal is to develop synthetic routes that utilize renewable starting materials. For instance, methods for synthesizing N-substituted-5-methyl-2-pyrrolidones from biomass-derived levulinic acid are being explored. researchgate.net Similar strategies could be envisioned for producing the pyrrolidine-2,3-dione core from bio-based precursors.

| Approach | Principle | Future Application | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes as catalysts to run reactions under mild, aqueous conditions. | Employing laccases or other enzymes for the synthesis of this compound. | rsc.orgresearchgate.net |

| Alternative Solvents | Replacing hazardous organic solvents with greener alternatives like ethanol or water. | Systematic solvent screening to find the most effective and environmentally benign medium. | nih.gov |

| Multi-Component Reactions | Combining multiple reactants in a single step to increase efficiency and reduce waste. | Designing novel one-pot syntheses specifically for this compound. | nih.govnih.gov |

Advanced Computational Studies on Reaction Dynamics

Understanding the mechanism of a chemical reaction at the molecular level is fundamental to optimizing it. Advanced computational methods, such as Density Functional Theory (DFT), provide powerful insights into reaction dynamics.

Future computational studies could focus on:

Mechanism Elucidation : Quantum chemical studies can map the entire reaction pathway for the synthesis of pyrrolidinedione derivatives, identifying transition states and intermediates. rsc.orgresearchgate.net Applying these methods to the synthesis of this compound would allow for a detailed understanding of its formation, including the energetic barriers for each step. rsc.org

Predicting Selectivity : Computational models can explain and predict the regio- and stereoselectivity of reactions. acs.org For the synthesis of substituted pyrrolidines, DFT calculations can determine which stereoisomer is energetically favored. This predictive power can guide the design of experiments to achieve the desired stereochemical outcome for this compound.

Solvent and Catalyst Effects : Computational models can simulate how different solvents or catalysts influence the reaction mechanism and energy barriers. This in-silico screening can accelerate the discovery of optimal reaction conditions without extensive experimental work.

| Computational Method | Information Gained | Future Study on this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Energy barriers, transition state geometries, reaction intermediates, thermodynamic stability. | To model the complete reaction energy profile for its synthesis and identify rate-limiting steps. | rsc.orgresearchgate.net |

| Quantum Chemical Calculations | Elucidation of regio- and stereoselectivity by comparing the energies of different reaction pathways. | To predict the most likely stereochemical outcome and guide the development of stereoselective syntheses. | acs.org |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Tert-butylpyrrolidine-2,3-dione, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of tert-butyl-substituted precursors under acidic or basic conditions. For example, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates can undergo hydrolysis and decarboxylation to form the dione structure .

- Optimization : Yield improvements are achieved by controlling temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or DMF). Catalytic amounts of acids like HCl or bases like NaH are critical for regioselectivity .

Q. How is the purity of this compound validated in synthetic workflows?

- Analytical Methods :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to resolve impurities.

- NMR : Key signals include tert-butyl protons at δ ~1.4 ppm and carbonyl carbons at ~170–175 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 199.1 (M+H⁺) .

Advanced Research Questions

Q. How can factorial design optimize stereoselective synthesis of this compound derivatives?

- Experimental Design : A 2³ factorial design evaluates variables:

- Factors : Temperature (60°C vs. 100°C), catalyst loading (5 mol% vs. 10 mol% Pd(PPh₃)₄), and solvent (THF vs. DMF).

- Response : Enantiomeric excess (ee%) measured via chiral HPLC.

- Outcome : Higher temperatures (100°C) and DMF improve ee% (>90%) due to enhanced transition-state stabilization .

Q. What mechanistic insights explain contradictory reactivity in cross-coupling reactions involving this compound?

- Data Contradiction : Some studies report poor Suzuki coupling yields (<30%), while others achieve >80% .

- Resolution : Steric hindrance from the tert-butyl group impedes Pd catalyst access. Switching to bulkier ligands (e.g., XPhos) or microwave-assisted heating (150°C, 10 min) improves coupling efficiency .

Q. How does the tert-butyl group influence the compound’s biological activity in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.